

An In-depth Technical Guide to 4-(1H-Pyrazol-1-ylmethyl)benzaldehyde

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Compound of Interest

Compound Name: 4-(1H-Pyrazol-1-ylmethyl)benzaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of **4-(1H-Pyrazol-1-ylmethyl)benzaldehyde**, a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. This document details its chemical properties, a plausible synthesis protocol, and an overview of the biological activities associated with its structural class.

Chemical and Physical Properties

4-(1H-Pyrazol-1-ylmethyl)benzaldehyde is a light yellow solid at room temperature.^[1] Its core structure features a benzaldehyde moiety linked to a pyrazole ring through a methylene bridge. This combination of a reactive aldehyde group and a biologically relevant pyrazole nucleus makes it a valuable intermediate in the synthesis of more complex molecules.^{[1][2]}

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₀ N ₂ O	[1]
Molecular Weight	186.21 g/mol	[1]
CAS Number	887922-90-9	[1][2]
Appearance	Light yellow solid	[1]
Purity	≥ 95% (NMR)	[1]
Storage Conditions	0-8°C	[1]

Synthesis of 4-(1H-Pyrazol-1-ylmethyl)benzaldehyde

While a specific, detailed experimental protocol for the synthesis of **4-(1H-Pyrazol-1-ylmethyl)benzaldehyde** is not readily available in peer-reviewed literature, a plausible and commonly employed synthetic route involves the N-alkylation of pyrazole with a suitable benzyl halide. A likely precursor for this reaction is 4-(chloromethyl)benzaldehyde.

Experimental Protocol: Synthesis of 4-(1H-Pyrazol-1-ylmethyl)benzaldehyde

This protocol is a proposed method based on standard organic synthesis techniques for N-alkylation of heterocyclic compounds.

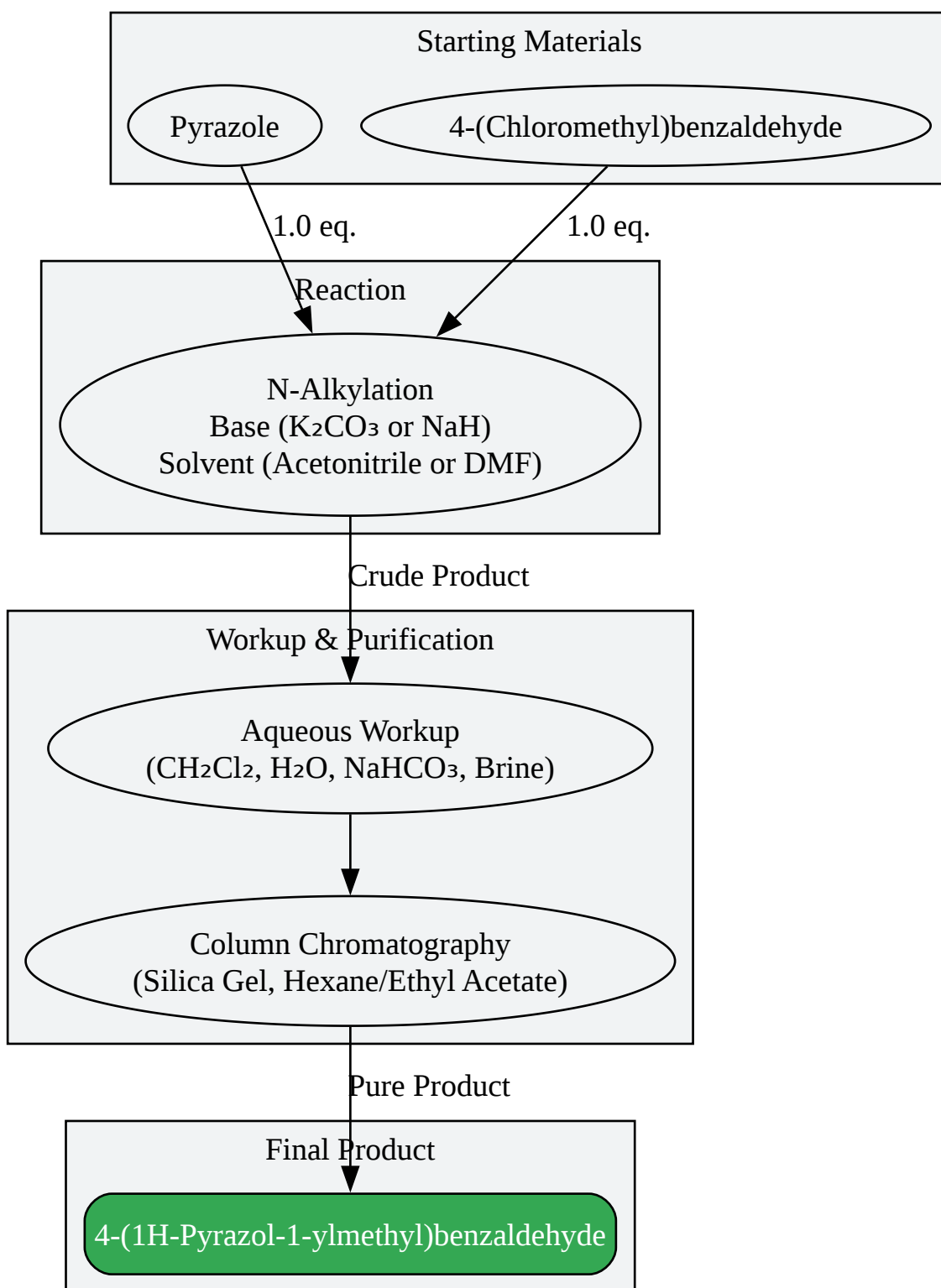
Materials:

- Pyrazole
- 4-(Chloromethyl)benzaldehyde
- Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
- Acetonitrile (CH₃CN) or Dimethylformamide (DMF)
- Dichloromethane (CH₂Cl₂)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution

- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Hexane
- Ethyl acetate

Procedure:

- **Reaction Setup:** To a solution of pyrazole (1.0 equivalent) in anhydrous acetonitrile or DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a base such as potassium carbonate (1.5 equivalents) or sodium hydride (1.1 equivalents) portion-wise at 0°C .
- **Addition of Alkylating Agent:** Allow the mixture to stir at room temperature for 30 minutes. Then, add a solution of 4-(chloromethyl)benzaldehyde (1.0 equivalent) in the same solvent dropwise to the reaction mixture.
- **Reaction Monitoring:** The reaction mixture is stirred at room temperature or gently heated (e.g., to $50\text{--}60^\circ\text{C}$) and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
- **Workup:** Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between dichloromethane and water. The aqueous layer is extracted three times with dichloromethane.
- **Purification:** The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine. The organic layer is then dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure **4-(1H-Pyrazol-1-ylmethyl)benzaldehyde**.



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Spectroscopic Data

Specific spectroscopic data for **4-(1H-Pyrazol-1-ylmethyl)benzaldehyde** is not available in the reviewed literature. The following tables present expected values based on the analysis of its chemical structure and comparison with similar compounds.

¹H NMR (400 MHz, CDCl₃) - Expected Chemical Shifts (δ, ppm)

Protons	Expected Chemical Shift (ppm)	Multiplicity
Aldehyde (-CHO)	9.9 - 10.1	Singlet
Aromatic (Benzene Ring)	7.4 - 7.9	Multiplet
Pyrazole (H-3, H-5)	7.5 - 7.7	Multiplet
Pyrazole (H-4)	6.2 - 6.4	Triplet
Methylene (-CH ₂ -)	5.3 - 5.5	Singlet

¹³C NMR (100 MHz, CDCl₃) - Expected Chemical Shifts (δ, ppm)

Carbon	Expected Chemical Shift (ppm)
Aldehyde (C=O)	190 - 192
Aromatic (C-CHO)	135 - 137
Aromatic (C-CH ₂)	140 - 142
Aromatic (CH)	128 - 131
Pyrazole (C-3)	139 - 141
Pyrazole (C-5)	128 - 130
Pyrazole (C-4)	106 - 108
Methylene (-CH ₂ -)	55 - 58

FT-IR - Expected Absorption Bands (cm⁻¹)

Functional Group	Expected Wavenumber (cm ⁻¹)	Intensity
C-H stretch (Aromatic)	3100 - 3000	Medium
C-H stretch (Aldehyde)	2850 - 2750	Medium
C=O stretch (Aldehyde)	1710 - 1685	Strong
C=C stretch (Aromatic)	1600 - 1450	Medium
C=N stretch (Pyrazole)	1550 - 1480	Medium

Biological Activity

While commercial suppliers suggest that **4-(1H-Pyrazol-1-ylmethyl)benzaldehyde** is utilized in the development of new drugs with potential anti-inflammatory and anti-cancer properties, no specific biological activity data for this compound has been published in the peer-reviewed literature to date.^{[1][2]} However, the broader class of pyrazole-containing molecules has demonstrated significant therapeutic potential.

Anti-inflammatory and Anti-cancer Activities of Structurally Related Pyrazole Derivatives

Numerous studies have highlighted the anti-inflammatory and anti-cancer activities of various pyrazole derivatives. These activities are often attributed to the inhibition of key enzymes and signaling pathways involved in inflammation and cell proliferation.

Compound	Biological Activity	IC ₅₀ /EC ₅₀	Cell Line/Assay	Source
1-[4-[5-(4-(Benzyloxy)phenyl)-1-(4-chlorophenyl)-1H-pyrazol-3-yl]phenyl]urea	p38α MAPK inhibition	0.037 μM	Enzyme assay	[3]
4,4'-(Arylmethylene)bis(1H-pyrazol-5-ols) derivative 3i	Cytotoxicity	9.9 μM	RKO (colorectal carcinoma)	[4]
N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide derivative	Antiproliferative	< 1 μM	MIA PaCa-2 (pancreatic cancer)	[5]
Pyrazole hydrazide derivative	Cytotoxicity	Not specified	B16-F10 (melanoma), MCF-7 (breast cancer)	[6]
1-(4-substitutedphenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives	Anti-inflammatory	Not specified	In vivo models	[6]

The data presented in the table above for structurally related compounds suggests that **4-(1H-Pyrazol-1-ylmethyl)benzaldehyde** is a promising candidate for further investigation into its potential anti-inflammatory and anti-cancer properties.

Conclusion

4-(1H-Pyrazol-1-ylmethyl)benzaldehyde is a valuable chemical intermediate with a structural motif common to many biologically active compounds. While there is a lack of specific published data on its synthesis and biological properties, this guide provides a plausible synthetic route and highlights the potential therapeutic applications based on the activities of related pyrazole derivatives. Further research is warranted to fully characterize this compound and explore its pharmacological profile.

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